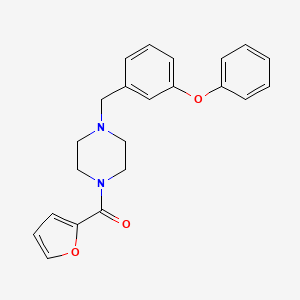![molecular formula C16H18FNO B6634705 [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol, also known as FM-MPH, is a chemical compound that has gained interest in the scientific community due to its potential applications in research.
Wissenschaftliche Forschungsanwendungen
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been found to have potential applications in scientific research. It has been used as a tool compound to study the dopamine transporter (DAT) and its role in dopamine signaling. [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been shown to inhibit the reuptake of dopamine by the DAT, leading to an increase in extracellular dopamine levels. This effect has been observed in vitro and in vivo, making [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol a useful tool for studying dopamine signaling.
Wirkmechanismus
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol acts as a potent inhibitor of the DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the DAT, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol increases the concentration of extracellular dopamine, leading to enhanced dopamine signaling. This effect is similar to that of other stimulant drugs, such as cocaine and amphetamines.
Biochemical and Physiological Effects
The increase in extracellular dopamine levels caused by [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has been shown to have a number of biochemical and physiological effects. These include increased locomotor activity, enhanced reward-seeking behavior, and improved cognitive function. [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has a number of advantages for lab experiments. Its high potency and selectivity for the DAT make it a useful tool for studying dopamine signaling. Its relatively low toxicity and lack of abuse potential make it a safer alternative to other stimulant drugs, such as cocaine and amphetamines. However, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol has some limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are a number of future directions for research involving [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol. One area of interest is the development of new compounds based on the structure of [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol that may have improved potency, selectivity, and pharmacokinetic properties. Another area of interest is the use of [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol as a tool compound for studying other aspects of dopamine signaling, such as the role of other dopamine transporters and receptors. Additionally, [4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol may have potential applications in the treatment of neurological and psychiatric disorders, such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and addiction.
Synthesemethoden
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-methylbenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent alkylation with benzyl chloride. The final product is obtained through a reductive amination reaction with formaldehyde and sodium cyanoborohydride.
Eigenschaften
IUPAC Name |
[4-[[(4-fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12-8-15(6-7-16(12)17)10-18-9-13-2-4-14(11-19)5-3-13/h2-8,18-19H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNZLZRRQDGRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CNCC2=CC=C(C=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Fluoro-4-methylphenoxy)methyl]-2-methyltetrazole](/img/structure/B6634627.png)


![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)
![2-amino-N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2-phenylacetamide](/img/structure/B6634652.png)


![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)

![1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one](/img/structure/B6634698.png)
![3-ethyl-N-[[4-(hydroxymethyl)phenyl]methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6634699.png)
![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)